4-Chlorobenzoyl-D4 chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

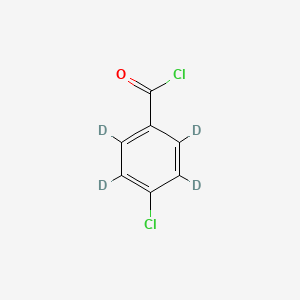

4-Chlorobenzoyl-D4 chloride is a deuterated derivative of 4-Chlorobenzoyl chloride, an organic compound with the molecular formula C7H4Cl2O. It is a clear, colorless to faintly colored liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chlorobenzoyl-D4 chloride can be synthesized through the chlorination of 4-Chlorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically involves heating the mixture to around 60-70°C until the evolution of gas ceases .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same chlorination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzoyl-D4 chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chlorobenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Chloroform, DMSO

Conditions: Reflux, room temperature

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

4-Chlorobenzoic Acid: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzoyl-D4 chloride is widely used in scientific research due to its versatility:

Chemistry: It is used as a derivatization agent and a promoter in the synthesis of α-aminonitriles.

Biology: It is employed in the preparation of 4-chlorobenzoyl CoA, which is used in enzymatic studies.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Chlorobenzoyl-D4 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the formation of amides or esters in pharmaceutical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chlorobenzoyl chloride

- 4-Methoxybenzoyl chloride

- 4-Fluorobenzoyl chloride

- 4-Nitrobenzoyl chloride

- 4-Bromobenzoyl chloride

Uniqueness

4-Chlorobenzoyl-D4 chloride is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the compound’s pathway in biological systems and understand its metabolic fate .

Biologische Aktivität

4-Chlorobenzoyl-D4 chloride is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is structurally related to benzoyl chloride, which is known for its reactivity and application in various chemical syntheses. Understanding the biological activity of this compound is essential for evaluating its safety and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C7H4Cl2O. It features a benzene ring substituted with a chlorine atom and a carbonyl group, contributing to its reactivity.

- Molecular Weight : 179.06 g/mol

- Melting Point : Information on melting point is limited but typically falls within the range of similar compounds.

Toxicological Studies

Research indicates that chlorinated compounds, including this compound, may exhibit significant toxic effects. A study involving exposure to related compounds demonstrated dose-dependent increases in tumor incidence in laboratory mice. Specifically, exposure to benzoyl chloride resulted in lung adenomas and carcinomas, highlighting the potential carcinogenic properties of chlorinated aromatic compounds .

- Tumor Incidence : In a controlled study, mice exposed to benzoyl chloride showed significant tumor development:

- Lung Tumors : 35/40 at high doses.

- Skin Tumors : Induced in a significant number of cases, with p-values indicating statistical significance.

The biological activity of this compound may be linked to its ability to interact with cellular macromolecules, leading to DNA damage and mutagenesis. Similar compounds have shown the capacity to induce DNA adducts, which can result in mutations and cancer development .

- DNA Interaction : Studies have shown that chlorinated benzoyl derivatives can form adducts with DNA, particularly at the N7 position of guanine, which is critical for mutagenesis .

Case Study 1: Carcinogenic Potential

In a long-term study involving mice, exposure to chlorinated compounds resulted in a marked increase in forestomach papillomas and carcinomas. The findings suggested that similar mechanisms could be at play with this compound due to its structural similarities with known carcinogens .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines treated with this compound. Results indicated that the compound exhibited cytotoxic effects at higher concentrations, leading to cell death through apoptosis pathways. This suggests potential applications in cancer therapy but also raises concerns regarding safety and environmental impact .

Summary of Findings

| Parameter | Observation |

|---|---|

| Molecular Weight | 179.06 g/mol |

| Carcinogenicity | Significant tumor incidence in studies |

| Mechanism | DNA adduct formation leading to mutations |

| Cytotoxicity | Induces apoptosis in cell lines |

Eigenschaften

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.